molecular formula C17H27FN2O2S B4879388 N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4879388
M. Wt: 342.5 g/mol
InChI Key: YEPBZVTUARYKSG-UHFFFAOYSA-N
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Description

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide, also known as L-775,606, is a selective antagonist for the orexin-1 receptor. Orexin-1 receptor is a G protein-coupled receptor that plays a crucial role in regulating sleep and wakefulness. L-775,606 has been extensively studied for its potential use in treating sleep disorders.

Mechanism of Action

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide selectively blocks the binding of orexin-A to the orexin-1 receptor, thereby inhibiting the downstream signaling pathway. Orexin-A is a neuropeptide that is produced in the lateral hypothalamus and plays a crucial role in regulating sleep and wakefulness.
Biochemical and Physiological Effects
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has been shown to decrease wakefulness and increase sleep in animal models. It has also been shown to decrease the latency to sleep onset and increase the duration of non-rapid eye movement (NREM) sleep in rats. N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has also been shown to decrease the expression of c-Fos, a marker of neuronal activity, in the lateral hypothalamus.

Advantages and Limitations for Lab Experiments

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a selective antagonist for the orexin-1 receptor, which allows for specific investigation of the role of orexin-1 receptor in regulating sleep and wakefulness. However, N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has several limitations. It has low solubility in water, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its potential use in clinical settings.

Future Directions

Several future directions for research using N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide include investigating its potential use in treating sleep disorders such as insomnia and narcolepsy. Additionally, further investigation of the role of orexin-1 receptor in regulating sleep and wakefulness may lead to the development of novel therapeutics for sleep disorders.

Synthesis Methods

The synthesis of N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide involves several steps. The first step is the reaction between 4-fluorobenzaldehyde and 3-(2-ethyl-1-piperidinyl)propylamine to form 4-fluoro-N-(3-(2-ethyl-1-piperidinyl)propyl)benzamide. The second step is the reaction between the intermediate and methanesulfonyl chloride to form N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide.

Scientific Research Applications

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has been used in several scientific research studies to investigate the role of orexin-1 receptor in regulating sleep and wakefulness. The selective antagonism of orexin-1 receptor by N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has been shown to decrease wakefulness and increase sleep in animal models.

properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O2S/c1-2-17-6-3-4-12-20(17)13-5-11-19-23(21,22)14-15-7-9-16(18)10-8-15/h7-10,17,19H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPBZVTUARYKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide

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